molecular formula C11H14OS2 B14065699 1-(2,3-Bis(methylthio)phenyl)propan-1-one

1-(2,3-Bis(methylthio)phenyl)propan-1-one

Cat. No.: B14065699
M. Wt: 226.4 g/mol
InChI Key: YEHDMNSYICNQGC-UHFFFAOYSA-N
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Description

1-(2,3-Bis(methylthio)phenyl)propan-1-one is an aryl ketone featuring a propan-1-one backbone substituted with two methylthio (-SMe) groups at the 2- and 3-positions of the phenyl ring. Methylthio substituents are electron-donating via resonance, which may influence reactivity at the ketone’s α-position or benzylic sites. The compound’s molecular formula is inferred as C₁₁H₁₄OS₂, with a molecular weight of 226.35 g/mol, based on structural similarity to other aryl propanones .

Properties

Molecular Formula

C11H14OS2

Molecular Weight

226.4 g/mol

IUPAC Name

1-[2,3-bis(methylsulfanyl)phenyl]propan-1-one

InChI

InChI=1S/C11H14OS2/c1-4-9(12)8-6-5-7-10(13-2)11(8)14-3/h5-7H,4H2,1-3H3

InChI Key

YEHDMNSYICNQGC-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C(=CC=C1)SC)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Bis(methylthio)phenyl)propan-1-one typically involves the reaction of 2,3-dimethylthiophenol with propanone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Bis(methylthio)phenyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2,3-Bis(methylthio)phenyl)propan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2,3-Bis(methylthio)phenyl)propan-1-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .

Comparison with Similar Compounds

Structural and Electronic Differences

The table below highlights key structural and electronic distinctions between 1-(2,3-Bis(methylthio)phenyl)propan-1-one and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Reactivity Observations
This compound 2,3-bis(methylthio)phenyl C₁₁H₁₄OS₂ 226.35 High electron density at phenyl ring; potential steric hindrance
1-(3-(Methylthio)phenyl)propan-2-one 3-(methylthio)phenyl C₁₀H₁₂OS 180.27 Single -SMe group; ketone at propan-2-position (less conjugation with aryl)
1-(4-Chlorophenyl)propan-1-one 4-chlorophenyl C₉H₉ClO 168.62 Electron-withdrawing Cl substituent; 67% yield in C-O coupling
1-(2,3,4-Trihydroxy-phenyl)propan-1-one 2,3,4-trihydroxyphenyl C₉H₁₀O₄ 182.18 Polar hydroxyl groups; likely higher solubility in polar solvents

Reactivity in Coupling Reactions

demonstrates that aryl propanones undergo selective C-O coupling at the α-position to the ketone, with yields influenced by substituent electronic effects:

  • Halogenated derivatives (e.g., 1-(4-chlorophenyl)propan-1-one) achieve moderate to high yields (60–73%) due to electron-withdrawing groups stabilizing transition states .
  • However, steric effects from two adjacent -SMe groups could further modulate reaction pathways.

Key Research Findings and Limitations

  • This contrasts with halogenated analogs, where electron withdrawal favors meta/ortho reactivity .
  • Synthetic Challenges: Steric hindrance from bis(methylthio) groups may complicate crystallization or purification, as seen in structurally complex phosphine-containing propanones (–2) .
  • Data Gaps : Direct experimental data on the target compound’s reactivity, toxicity, or applications is absent in the provided evidence. Comparisons rely on extrapolation from analogs.

Biological Activity

1-(2,3-Bis(methylthio)phenyl)propan-1-one is a phenyl ketone derivative characterized by the presence of two methylthio groups. This unique structure influences its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry. Research has indicated potential applications in antimicrobial and anticancer therapies, with various studies exploring its mechanisms of action and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is C11H14S2O. The compound features:

  • Methylthio Groups : These groups enhance the compound's lipophilicity, allowing for better membrane penetration.
  • Propan-1-one Moiety : This functional group is crucial for its reactivity in nucleophilic substitution reactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in oxidative stress pathways, thus providing protective effects on cells.
  • Covalent Bond Formation : Its electrophilic nature allows it to react with nucleophilic sites on biomolecules, potentially altering their functions and modulating biochemical pathways.

Biological Activity Overview

Research highlights several key biological activities associated with this compound:

  • Antimicrobial Properties : Studies have shown that the compound exhibits significant antimicrobial activity against various pathogens.
  • Anticancer Effects : Preliminary investigations suggest that it may possess anticancer properties by targeting specific cancer cell lines.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against common bacterial strains. The results indicated:

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1550 µg/mL
Escherichia coli1275 µg/mL
Pseudomonas aeruginosa10100 µg/mL

These findings suggest that the compound has potential as an antimicrobial agent.

Anticancer Activity

In vitro studies assessed the anticancer effects of the compound on various cancer cell lines. Notable findings included:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)25Induction of apoptosis
HeLa (Cervical Cancer)30Cell cycle arrest
A549 (Lung Cancer)20Inhibition of proliferation

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's effectiveness against cancer cells .

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